N-Isobutyrylglycine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

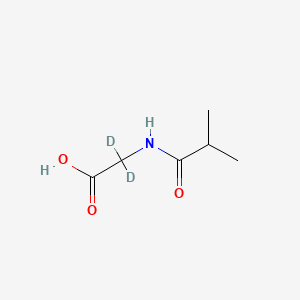

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid |

InChI |

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/i3D2 |

InChI Key |

DCICDMMXFIELDF-SMZGMGDZSA-N |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)NC(=O)C(C)C |

Canonical SMILES |

CC(C)C(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to N-Isobutyrylglycine-d2: Application in Metabolic Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyrylglycine-d2 (N-isobutyryl-glycine-2,2-d2) is the deuterated, stable isotope-labeled form of N-Isobutyrylglycine. Its primary and critical application in the scientific field is as an internal standard for isotope dilution mass spectrometry. The near-identical physicochemical properties to its endogenous, non-labeled counterpart ensure it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinctly identified by a mass spectrometer. This makes this compound an indispensable tool for the accurate and precise quantification of N-Isobutyrylglycine in biological matrices, which is crucial for the diagnosis and monitoring of specific inborn errors of metabolism.[1][2]

Chemical and Physical Properties

The fundamental properties of this compound and its corresponding non-labeled analyte, N-Isobutyrylglycine, are summarized below. These properties are essential for method development in analytical chemistry.

| Property | This compound (Internal Standard) | N-Isobutyrylglycine (Analyte) |

| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[3] | 2-(2-methylpropanoylamino)acetic acid[4] |

| Synonyms | N-ISOBUTYRYLGLYCINE-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2[3] | Isobutyrylglycine, N-(2-methyl-1-oxopropyl)glycine[4] |

| Molecular Formula | C₆H₉D₂NO₃[5] | C₆H₁₁NO₃[4] |

| Molecular Weight | 147.17 g/mol [3][5] | 145.16 g/mol [4] |

| Monoisotopic Mass | 147.086446705 Da[3] | 145.073893223 Da[6] |

| CAS Number | 1219795-05-7[5] | 15926-18-8[4] |

| Physical State | White to off-white solid[5] | Solid[4] |

| Melting Point | Not available | 82.5 °C[4][6] |

| Isotopic Enrichment | ≥98% (Typical)[5] | Not Applicable |

| Chemical Purity (HPLC) | ≥99% (Typical)[5] | ≥95% (Typical for commercial standards)[7] |

Biological Relevance and Signaling Pathway

N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine (B1666218).[6] While normally a minor urinary metabolite, its concentration becomes significantly elevated in specific inborn errors of metabolism, making it a critical diagnostic biomarker.[8]

The primary disorder associated with elevated N-Isobutyrylglycine is Isobutyryl-CoA Dehydrogenase (IBDH) deficiency (OMIM: 611283).[8][9] IBDH is a mitochondrial enzyme essential for the catabolism of the branched-chain amino acid, L-valine.[10][11] A defect in the ACAD8 gene leads to deficient or inactive IBDH enzyme.[1][11]

This enzymatic block prevents the conversion of Isobutyryl-CoA to Methacrylyl-CoA. The resulting accumulation of Isobutyryl-CoA forces it into an alternative detoxification pathway where it is conjugated with glycine by the enzyme Glycine N-Acyltransferase (GLYAT) to form N-Isobutyrylglycine, which is then excreted in the urine.[6][8] Therefore, quantifying urinary N-Isobutyrylglycine is a key method for diagnosing IBDH deficiency.[9]

Analytical Methodology

The gold standard for the quantification of N-Isobutyrylglycine is isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][12] This technique offers high sensitivity and specificity, allowing for the resolution of isomeric compounds and accurate measurement in complex biological matrices like urine.[9] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocol: Urinary Acylglycine Analysis

This protocol is a representative method synthesized from established procedures for urinary acylglycine analysis.[2][12][13]

1. Materials and Reagents:

-

N-Isobutyrylglycine (Analyte Standard)

-

This compound (Internal Standard, IS)

-

Methanol (B129727), Acetonitrile, Water (LC-MS Grade)

-

Formic Acid

-

Butanolic HCl (3N)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Urine samples, calibrators, and quality control (QC) samples

-

Centrifuge, Evaporator (Nitrogen stream)

2. Preparation of Internal Standard (IS) Working Solution:

-

Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

-

Dilute the stock solution with a 50:50 methanol:water mixture to create a working IS solution at an appropriate concentration (e.g., 10 µg/mL).

3. Sample Preparation:

-

Thaw urine samples, calibrators, and QCs to room temperature and vortex.

-

To 100 µL of each sample in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Optional Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash with a weak organic solvent, and elute with methanol.

-

Evaporate the samples to dryness under a gentle stream of nitrogen at 40-50°C.

4. Derivatization (Butylation):

-

To the dried residue, add 100 µL of 3N Butanolic HCl.

-

Seal the tubes/vials and incubate at 65°C for 20 minutes.

-

Evaporate the butanolic HCl to dryness under nitrogen.

-

Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B). Vortex thoroughly and transfer to autosampler vials.

5. UPLC-MS/MS Conditions:

-

Chromatography System: UPLC System (e.g., Waters ACQUITY, Agilent 1290)

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B) to elute analytes, followed by a wash and re-equilibration.

6. Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Illustrative MRM Transitions: The following table provides theoretical precursor and product ions for the butylated derivatives. Note: These values must be empirically optimized on the specific instrument used.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Notes |

| N-Isobutyrylglycine (Butyl Ester) | 202.1 | 88.1 or 146.1 | Loss of butene or butoxycarbonyl group. |

| This compound (Butyl Ester) | 204.1 | 90.1 or 148.1 | Deuterated glycine fragment retains the label. |

7. Data Analysis:

-

Integrate the chromatographic peaks for the analyte and internal standard MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.

-

Determine the concentration of N-Isobutyrylglycine in unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a vital analytical reagent for clinical and research laboratories focused on metabolic disorders. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of its non-labeled counterpart, N-Isobutyrylglycine. This measurement is fundamental for the accurate diagnosis and study of IBDH deficiency, providing crucial insights into the valine catabolism pathway and enabling better management of affected individuals. The methodologies outlined in this guide represent the robust and specific approach required for meaningful analysis in the field of metabolomics.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. researchgate.net [researchgate.net]

- 3. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 7. chemscene.com [chemscene.com]

- 8. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Isobutyryl-CoA dehydrogenase (IBCD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 10. Isobutyryl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 11. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Isobutyrylglycine-d2: Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Isobutyrylglycine-d2, a deuterated form of the endogenous metabolite N-Isobutyrylglycine. This document details its physicochemical characteristics, synthesis, purification, and analytical quantification, with a focus on its application in metabolic research and clinical diagnostics. N-Isobutyrylglycine is a key biomarker for the inborn error of metabolism known as Isobutyrylglycinuria (IBG), which results from a deficiency in the enzyme isobutyryl-CoA dehydrogenase involved in the catabolism of the amino acid valine. The deuterated standard, this compound, is an essential tool for accurate quantification of its endogenous counterpart in biological matrices.

Core Chemical Properties

This compound is a stable isotope-labeled analog of N-Isobutyrylglycine, where two hydrogen atoms on the glycine (B1666218) moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Physicochemical Data

| Property | Value | Source |

| Chemical Formula | C₆H₉D₂NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Monoisotopic Mass | 147.086446705 Da | [2] |

| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid | [2] |

| Synonyms | N-Isobutyrylglycine-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2 | [2] |

| CAS Number | 1219795-05-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥99.43% | [1] |

| Isotopic Enrichment | ≥98.5% | [1] |

Computed Properties of N-Isobutyrylglycine (Non-deuterated)

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | [3] |

| XLogP3 | 0.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 145.07389321 Da | [3] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

Metabolic Significance and Pathway

N-Isobutyrylglycine is an acyl glycine, a class of metabolites formed from the conjugation of an acyl-CoA with glycine. While normally present at low levels, its concentration increases significantly in individuals with certain inborn errors of metabolism. Specifically, elevated levels of N-Isobutyrylglycine in urine are indicative of Isobutyryl-CoA dehydrogenase deficiency, a disorder in the catabolism of the branched-chain amino acid valine.

The metabolic pathway leading to the formation of N-Isobutyrylglycine begins with the catabolism of valine, which is converted to isobutyryl-CoA. In cases of Isobutyryl-CoA dehydrogenase deficiency, isobutyryl-CoA accumulates and is subsequently conjugated with glycine by the enzyme Glycine N-acyltransferase (GLYAT) to form N-Isobutyrylglycine, which is then excreted in the urine.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-acyl amino acids can be adapted for the preparation of this compound. The Schotten-Baumann reaction is a common method for this purpose.

Materials:

-

Glycine-2,2-d2

-

Isobutyryl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deuterated water (D₂O) for specific labeling approaches

Procedure:

-

Dissolution: Dissolve Glycine-2,2-d2 in an aqueous solution of sodium hydroxide.

-

Acylation: Cool the solution in an ice bath and add isobutyryl chloride dropwise while stirring vigorously. Maintain the pH of the solution in the alkaline range by the concurrent addition of a sodium hydroxide solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with hydrochloric acid.

-

Extraction: Extract the product into an organic solvent such as dichloromethane.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

Purification of this compound

The crude product can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate (B1210297) and hexane.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol:

-

Column Preparation: Pack a silica (B1680970) gel column with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the solvent system, collecting fractions.

-

Fraction Analysis: Analyze the fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quantification of N-Isobutyrylglycine in Urine by LC-MS/MS

This protocol describes a sensitive and specific method for the quantification of N-Isobutyrylglycine in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.

Materials:

-

Urine samples

-

This compound (internal standard)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Sample Preparation:

-

Thawing: Thaw frozen urine samples at room temperature.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any particulate matter.

-

Internal Standard Spiking: To 100 µL of supernatant, add a known concentration of this compound in a suitable solvent (e.g., methanol).

-

Protein Precipitation: Add 400 µL of cold acetonitrile, vortex thoroughly, and centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

-

Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions:

-

N-Isobutyrylglycine: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values to be optimized based on the instrument)

-

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of metabolic disorders. Its well-characterized chemical properties and the availability of robust analytical methods for its use as an internal standard enable the accurate and precise quantification of endogenous N-Isobutyrylglycine. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective application of this compound in research and diagnostic settings, ultimately contributing to a better understanding and management of Isobutyrylglycinuria and related metabolic conditions.

References

An In-depth Technical Guide to N-Isobutyrylglycine-d2

This technical guide provides a comprehensive overview of N-Isobutyrylglycine-d2, a deuterated derivative of the endogenous metabolite N-Isobutyrylglycine. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, analysis, and biological significance of this compound. N-Isobutyrylglycine is an acyl glycine (B1666218) that serves as a biomarker for certain inborn errors of metabolism, particularly isobutyryl-CoA dehydrogenase deficiency. The deuterated form, this compound, is a valuable tool as an internal standard for accurate quantification in mass spectrometry-based analyses.

Core Compound Properties

This compound is characterized by the substitution of two hydrogen atoms with deuterium (B1214612) on the glycine backbone. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for quantitative studies of its non-deuterated counterpart.

| Property | Value | Source |

| Chemical Formula | C₆H₉D₂NO₃ | --INVALID-LINK-- |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK-- |

| Exact Mass | 147.086446705 Da | --INVALID-LINK-- |

| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid | --INVALID-LINK-- |

| Synonyms | N-Isobutyrylglycine-2,2-D2, N-(2-Methylpropionyl)glycine-2,2-d2 | --INVALID-LINK-- |

| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |

| Purity (HPLC) | ≥99% | MedChemExpress Certificate of Analysis |

| Isotopic Enrichment | ≥98% | MedChemExpress Certificate of Analysis |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of glycine-d2 with isobutyryl chloride.

Materials:

-

Glycine-d2

-

Isobutyryl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution of Glycine-d2: Dissolve glycine-d2 in an aqueous solution of sodium hydroxide.

-

Acylation Reaction: Cool the glycine-d2 solution in an ice bath and slowly add isobutyryl chloride dropwise while stirring vigorously. Maintain the pH of the reaction mixture between 9 and 10 by adding NaOH solution as needed.

-

Reaction Monitoring: Allow the reaction to proceed for 2-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 with HCl.

-

Extraction: Extract the aqueous layer multiple times with dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a mixture of ethyl acetate and hexane to yield a white to off-white solid.

Quantitative Analysis by UPLC-MS/MS

An ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be employed for the sensitive and specific quantification of N-Isobutyrylglycine. This compound is used as an internal standard.

Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples to remove any particulate matter.

-

To a 50 µL aliquot of urine, add 10 µL of the this compound internal standard solution.

-

Precipitate proteins by adding 200 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame to ensure separation from other urinary metabolites.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-Isobutyrylglycine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion and optimization).

-

This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by infusion and optimization).

-

-

Collision Energy: Optimized for each transition.

Signaling and Metabolic Pathways

N-Isobutyrylglycine is a key metabolite in the catabolism of the branched-chain amino acid valine. Its accumulation is indicative of a disruption in this pathway.

In the case of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, the conversion of isobutyryl-CoA to methacrylyl-CoA is impaired, leading to an accumulation of isobutyryl-CoA. This excess isobutyryl-CoA is then shunted to an alternative pathway where it is conjugated with glycine to form N-Isobutyrylglycine, which is subsequently excreted in the urine.[1]

N-acyl amino acids, the class of molecules to which N-Isobutyrylglycine belongs, are emerging as a class of signaling molecules with diverse biological activities.

N-acyl amino acids can interact with various cellular targets, including G protein-coupled receptors (GPCRs) and ion channels, to elicit a range of physiological responses. They are degraded by enzymes such as fatty acid amide hydrolase (FAAH).

Experimental Workflow

A typical experimental workflow for the analysis of N-Isobutyrylglycine using its deuterated internal standard is depicted below.

This workflow outlines the key steps from sample collection to data interpretation, highlighting the use of this compound as an internal standard for accurate quantification.

References

Synthesis of N-Isobutyrylglycine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-Isobutyrylglycine-d2, a deuterated analog of the endogenous metabolite N-Isobutyrylglycine. This document outlines a feasible synthetic route, detailed experimental protocols, and relevant characterization data. The information presented here is intended to support researchers and professionals in the fields of drug discovery, metabolomics, and medicinal chemistry.

Introduction

N-Isobutyrylglycine is an N-acylamino acid that serves as a biomarker for certain metabolic disorders. The deuterated isotopologue, this compound, is a valuable tool in metabolic research, particularly in studies utilizing mass spectrometry-based platforms for quantitative analysis. Its use as an internal standard allows for precise and accurate quantification of the endogenous, non-deuterated form in biological samples. This guide details a practical synthetic approach to obtain high-purity this compound.

Physicochemical and Characterization Data

A summary of the key quantitative data for the final product, this compound, is presented in Table 1. This data is crucial for quality control and for the accurate preparation of standard solutions for analytical applications.

Table 1: Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₆H₉D₂NO₃ |

| Molecular Weight | 147.17 g/mol |

| Purity (by HPLC) | 99.43% |

| Isotopic Enrichment | 98.5% |

| Appearance | White to off-white solid |

| Melting Point | 82.5 °C (for non-deuterated)[1] |

Spectroscopic data for the non-deuterated N-Isobutyrylglycine is available for reference and comparison.[1]

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the N-acylation of glycine-d2 with isobutyryl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines and alcohols.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of glycine-d2 attacks the electrophilic carbonyl carbon of isobutyryl chloride. The reaction is typically carried out in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[2]

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on the Schotten-Baumann reaction.

Materials and Reagents:

-

Glycine-d2

-

Isobutyryl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycine-d2 (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq). Cool the flask in an ice bath to 0-5 °C.

-

Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Workup:

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Isobutyryl chloride is corrosive and lachrymatory. Handle with care.

-

The reaction is exothermic. Maintain proper temperature control, especially during the addition of isobutyryl chloride.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the procedure based on their specific laboratory conditions and available resources.

References

Technical Guide: Determination of N-Isobutyrylglycine-d2 Molecular Weight

This document provides a detailed analysis of the molecular weight of N-Isobutyrylglycine-d2, a deuterated isotopologue of N-Isobutyrylglycine. It is intended for researchers, scientists, and professionals in drug development and metabolic research who utilize stable isotope-labeled compounds.

Introduction

N-Isobutyrylglycine is an N-acylglycine that serves as a human urinary metabolite. Elevated levels of this compound are often indicative of metabolic disorders, particularly those related to the catabolism of the branched-chain amino acid valine. The deuterated form, this compound, is a crucial tool in metabolic studies, often used as an internal standard in mass spectrometry-based quantification to ensure analytical accuracy. Accurate molecular weight is fundamental for such applications.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The introduction of deuterium (B1214612), an isotope of hydrogen containing one proton and one neutron, increases the mass of the molecule. Deuterium (D or ²H) has an atomic weight of approximately 2.014 Da, while protium (B1232500) (¹H), the most common hydrogen isotope, has an atomic weight of about 1.008 Da.[1][2][3][4][5]

The standard, non-deuterated form of N-Isobutyrylglycine has a chemical formula of C₆H₁₁NO₃ and a molecular weight of approximately 145.16 g/mol .[6][7][8][9] The deuterated variant, specifically N-Isobutyrylglycine-2,2-d2, involves the substitution of two hydrogen atoms on the alpha-carbon of the glycine (B1666218) moiety with two deuterium atoms.[10] This substitution results in a calculated molecular weight of approximately 147.17 g/mol .[10]

The quantitative data for both the standard and deuterated compounds are summarized below for direct comparison.

Table 1: Molecular Properties of N-Isobutyrylglycine and this compound

| Property | N-Isobutyrylglycine | This compound |

| Chemical Formula | C₆H₁₁NO₃[6][7] | C₆H₉D₂NO₃ |

| Average Molecular Weight | 145.16 g/mol [6][7][9] | 147.17 g/mol [10] |

| Monoisotopic Mass | 145.0739 Da[7][8] | 147.0864 Da[10] |

Table 2: Standard Atomic Weights of Constituent Elements

| Element | Symbol | Standard Atomic Weight (Da) |

| Hydrogen | H | ~1.008 |

| Deuterium | D | ~2.014[1][2][3] |

| Carbon | C | ~12.011 |

| Nitrogen | N | ~14.007 |

| Oxygen | O | ~15.999 |

Experimental Protocols: Molecular Weight Calculation

The molecular weight of an isotopically labeled compound can be determined through a straightforward calculation based on the molecular formula of the parent compound.

Methodology:

-

Determine the Base Formula: The chemical formula for the non-labeled compound, N-Isobutyrylglycine, is established as C₆H₁₁NO₃.[6][7]

-

Calculate Base Molecular Weight: The molecular weight of the parent compound is calculated by summing the atomic weights of all its atoms.

-

MW = (6 * AW_C) + (11 * AW_H) + (1 * AW_N) + (3 * AW_O)

-

MW = (6 * 12.011) + (11 * 1.008) + (1 * 14.007) + (3 * 15.999) ≈ 145.16 g/mol .

-

-

Apply Isotopic Substitution: For this compound, two hydrogen atoms (H) are replaced by two deuterium atoms (D).

-

Calculate Deuterated Molecular Weight: The molecular weight is recalculated by subtracting the mass of the two replaced hydrogen atoms and adding the mass of the two deuterium atoms.

-

MW_d2 = MW_base - (2 * AW_H) + (2 * AW_D)

-

MW_d2 = 145.16 - (2 * 1.008) + (2 * 2.014) ≈ 147.17 g/mol .

-

Visualization of Calculation Workflow

The logical process for determining the molecular weight of the deuterated compound is illustrated in the following diagram.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. Deuterium - Wikipedia [en.wikipedia.org]

- 2. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 3. byjus.com [byjus.com]

- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 5. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 6. chemscene.com [chemscene.com]

- 7. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 9. medchemexpress.com [medchemexpress.com]

- 10. N-Isobutyrylglycine-2,2-D2 | C6H11NO3 | CID 162343689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-Isobutyrylglycine-d2 for Quantitative Metabolomics

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Isobutyrylglycine-d2 (d2-IBG), a stable isotope-labeled internal standard essential for accurate quantification in metabolic research. The primary application of d2-IBG is in isotope dilution mass spectrometry for the precise measurement of its unlabeled analogue, N-Isobutyrylglycine (IBG). Elevated levels of IBG are a key biomarker for certain inborn errors of metabolism, particularly Isobutyryl-CoA Dehydrogenase (IBD) deficiency, a disorder in the valine catabolism pathway. This document details the physicochemical properties of d2-IBG, its role in the context of valine metabolism, a detailed protocol for its use in quantitative analysis, and the metabolic pathway leading to the formation of its endogenous analogue.

Compound Identification and Properties

This compound is the deuterated form of N-Isobutyrylglycine, where two hydrogen atoms on the glycine (B1666218) backbone have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Compound Name | N-Isobutyrylglycine-2,2-d2 |

| CAS Number | 1219795-05-7[1] |

| Synonyms | N-(2-Methylpropionyl)glycine-2,2-d2, N-ISOBUTYRYLGLYCINE-2,2-D2[2] |

| Molecular Formula | C₆H₉D₂NO₃[1] |

| IUPAC Name | 2,2-dideuterio-2-(2-methylpropanoylamino)acetic acid[2] |

Table 2: Physicochemical and Analytical Data for this compound

| Property | Value | Source |

| Molecular Weight | 147.17 g/mol [1][2] | PubChem / MedChemExpress |

| Exact Mass | 147.086446705 Da[2] | PubChem (Computed) |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Purity (HPLC) | 99.43% | MedChemExpress[1] |

| Isotopic Enrichment | 98.5% | MedChemExpress[1] |

Biological Context and Metabolic Significance

N-Isobutyrylglycine is an acylglycine, a class of metabolites formed from the conjugation of an acyl-CoA molecule and glycine.[3] This reaction is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13).[3][4] The primary function of this pathway is to detoxify and facilitate the excretion of accumulated acyl-CoA species.[5][6]

The endogenous precursor to IBG is isobutyryl-CoA, a key intermediate in the catabolism of the branched-chain amino acid, L-valine.[2][7] In a healthy metabolic state, isobutyryl-CoA is further processed by the enzyme isobutyryl-CoA dehydrogenase. However, in individuals with a deficiency in this enzyme (an inborn error of metabolism known as IBD deficiency), isobutyryl-CoA accumulates in the mitochondria.[3][4] This excess isobutyryl-CoA is then conjugated with glycine to form N-Isobutyrylglycine, which is subsequently excreted in the urine.[3][4] Therefore, elevated urinary levels of N-Isobutyrylglycine serve as a crucial diagnostic marker for this disorder.[3][4]

Valine Catabolism and N-Isobutyrylglycine Formation Pathway

The following diagram illustrates the metabolic pathway from L-valine to propionyl-CoA, highlighting the step where isobutyryl-CoA is diverted to form N-Isobutyrylglycine in cases of enzyme deficiency.

Experimental Protocols

The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous N-Isobutyrylglycine in biological samples (e.g., urine, plasma) using isotope dilution liquid chromatography-mass spectrometry (LC-MS). The principle relies on adding a known amount of the deuterated standard to the sample at the beginning of the preparation process.[8] Because d2-IBG is chemically almost identical to the analyte, it accounts for sample loss during extraction and variations in instrument response, enabling highly accurate quantification.[8]

General Protocol for Quantification of N-Isobutyrylglycine in Urine by LC-MS/MS

This protocol is a representative methodology for the analysis of N-acylglycines and should be optimized and validated for specific laboratory conditions and instrumentation.

1. Preparation of Standards and Reagents:

-

Stock Solution (Analyte): Prepare a 1 mg/mL stock solution of N-Isobutyrylglycine in methanol.

-

Stock Solution (Internal Standard): Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Create a series of calibration standards by serially diluting the analyte stock solution in a blank matrix (e.g., control urine).

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 10 µg/mL) in methanol.

2. Sample Preparation (Solid-Phase Extraction - SPE):

-

To 100 µL of urine sample (or calibrator/QC sample), add 10 µL of the internal standard working solution. Vortex to mix.

-

Add 500 µL of 0.1% formic acid in water and vortex.

-

Condition a mixed-mode or suitable SPE cartridge by washing with 1 mL of methanol, followed by equilibration with 1 mL of 0.1% formic acid in water.

-

Load the entire sample mixture onto the SPE cartridge.

-

Wash the cartridge to remove interferences (e.g., with 1 mL of 0.1% formic acid in water, followed by 1 mL of a weak organic solvent like 20% methanol).

-

Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile (B52724) with 0.1% formic acid).

3. LC-MS/MS Analysis:

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically suitable.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over several minutes to ensure separation from other metabolites.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate in electrospray ionization positive (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

- N-Isobutyrylglycine (Analyte): e.g., m/z 146.1 → 76.1

- This compound (IS): e.g., m/z 148.1 → 78.1 (Note: Specific MRM transitions must be optimized on the instrument being used).

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.

-

Determine the concentration of N-Isobutyrylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for quantitative analysis using a deuterated internal standard.

References

- 1. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine N-acyltransferase - Wikiwand [wikiwand.com]

- 5. uniprot.org [uniprot.org]

- 6. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

physical and chemical properties of N-Isobutyrylglycine-d2

This technical guide provides an in-depth overview of the physical and chemical properties, metabolic significance, and analytical methodologies for N-Isobutyrylglycine-d2. This deuterated analog of N-isobutyrylglycine serves as a valuable tool for researchers in metabolic studies, drug development, and clinical diagnostics, particularly in the context of inborn errors of metabolism.

Core Physical and Chemical Properties

This compound is a deuterated form of N-isobutyrylglycine, an acylglycine that is a metabolite of the branched-chain amino acid valine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉D₂NO₃ | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity (HPLC) | ≥99.43% | [1] |

| Isotopic Enrichment | ≥98.5% | [1] |

Table 2: Computed and Experimental Properties of N-Isobutyrylglycine (Non-deuterated)

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| Melting Point | 82.5 °C | [2][3] |

| Water Solubility | 17.9 g/L (predicted) | [4] |

| logP | -0.11 (predicted) | [4] |

| pKa (Strongest Acidic) | 4.06 (predicted) | [4] |

Metabolic Significance and Signaling Pathways

N-isobutyrylglycine is a key biomarker in the diagnosis of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency. This condition arises from mutations in the ACAD8 gene, leading to a dysfunctional IBD enzyme, which is crucial for the catabolism of valine. The enzymatic block leads to an accumulation of isobutyryl-CoA, which is then alternatively metabolized through conjugation with glycine (B1666218) to form N-isobutyrylglycine, leading to its elevated levels in urine.

The formation of N-isobutyrylglycine is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme responsible for the conjugation of various acyl-CoA molecules with glycine. This process is a part of the broader glycine conjugation pathway, a detoxification route for both endogenous and xenobiotic compounds.

Below are diagrams illustrating the relevant metabolic pathways.

Caption: Valine Catabolism and the Impact of IBD Deficiency.

Caption: The Glycine Conjugation Pathway for Detoxification.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research. The following are representative methodologies for its synthesis and analysis.

Synthesis of this compound

This protocol describes a general method for the acylation of glycine-d2.

Objective: To synthesize this compound by reacting glycine-d2 with isobutyryl chloride.

Materials:

-

Isobutyryl chloride

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Deionized water

Procedure:

-

Dissolution of Glycine-d2: Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of glycine-d2 to NaOH should be approximately 1:2.

-

Acylation: Slowly add isobutyryl chloride dropwise to the cold glycine-d2 solution while maintaining vigorous stirring. The molar ratio of glycine-d2 to isobutyryl chloride should be approximately 1:1.1.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain a white to off-white solid.

Caption: Workflow for the Synthesis of this compound.

Analytical Methods

Objective: To determine the purity of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase A to a concentration of approximately 1 mg/mL.

Objective: To confirm the structure and isotopic enrichment of this compound.

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of the chosen deuterated solvent.

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The spectrum is expected to show signals for the isobutyryl protons and the N-H proton (if in a non-exchanging solvent), while the signal for the glycine α-protons will be absent due to deuterium substitution.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon skeleton.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight and isotopic purity.

Applications in Research

This compound is primarily used as an internal standard in mass spectrometry-based methods for the quantification of N-isobutyrylglycine in biological samples such as urine and plasma. This is critical for:

-

Newborn Screening: Early detection of isobutyryl-CoA dehydrogenase deficiency.

-

Metabolic Research: Studying the flux through the valine catabolic pathway and the glycine conjugation pathway.

-

Clinical Diagnostics: Monitoring the biochemical phenotype of patients with IBD deficiency and other related metabolic disorders.

Conclusion

This compound is an indispensable tool for researchers and clinicians working in the field of metabolic disorders. Its well-defined physical and chemical properties, coupled with its metabolic significance, make it an ideal standard for accurate and precise quantification of its endogenous counterpart. The experimental protocols provided in this guide offer a starting point for the synthesis and analysis of this important molecule, facilitating further research into the diagnosis and understanding of inborn errors of metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 4. scielo.br [scielo.br]

The Biological Significance of N-Isobutyrylglycine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Key Biomarker in Inborn Errors of Metabolism

Abstract

N-isobutyrylglycine (IBG) is an acylated amino acid that has emerged as a critical biomarker for the diagnosis and monitoring of several inborn errors of metabolism. This technical guide provides a comprehensive overview of the biological significance of N-isobutyrylglycine, its metabolic origins, and its association with specific genetic disorders. We present a synthesis of current scientific literature, including quantitative data on urinary excretion levels in both healthy and affected individuals, detailed experimental protocols for its quantification, and visualizations of the relevant metabolic pathways. This document is intended to serve as a valuable resource for researchers, clinicians, and professionals in the field of drug development who are focused on metabolic diseases.

Introduction

N-isobutyrylglycine is a conjugate of isobutyric acid and glycine (B1666218), formed endogenously as a result of the body's detoxification processes for accumulated acyl-CoA esters. While present in trace amounts in healthy individuals, its elevated excretion in urine is a hallmark of specific metabolic dysfunctions. Understanding the nuances of N-isobutyrylglycine metabolism is crucial for the accurate diagnosis of certain organic acidurias and for the development of targeted therapeutic interventions.

Metabolic Pathway of N-Isobutyrylglycine

The formation of N-isobutyrylglycine is intrinsically linked to the catabolism of the branched-chain amino acid, valine. A deficiency in the enzyme isobutyryl-CoA dehydrogenase (IBD) leads to an accumulation of its substrate, isobutyryl-CoA. To mitigate the toxic effects of this accumulation, the body utilizes an alternative detoxification pathway wherein isobutyryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase to form N-isobutyrylglycine, which is then excreted in the urine.[1][2]

Clinical Significance and Associated Disorders

Elevated levels of N-isobutyrylglycine are a primary diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD) , an autosomal recessive inborn error of valine metabolism.[2] However, the clinical presentation of IBDHD can be highly variable, with some individuals remaining asymptomatic.[3]

N-isobutyrylglycine is also found to be elevated in other metabolic disorders, including:

-

Ethylmalonic Encephalopathy (EE): A severe, early-onset neurodegenerative disorder where markedly increased excretion of N-isobutyrylglycine is a characteristic finding.[4][5]

-

Propionic Acidemia (PA): An organic aciduria caused by a deficiency of propionyl-CoA carboxylase. While propionylglycine is the primary marker, other acylglycines, including N-isobutyrylglycine, may also be elevated.[2][6]

-

D-glyceric Acidemia: A rare disorder of serine and glycine metabolism where the excretion of various short-chain acylglycines, including N-isobutyrylglycine, has been reported.[3]

Interestingly, N-isobutyrylglycine has also been identified as a biomarker for the consumption of cheese.[2]

Quantitative Data on Urinary N-Isobutyrylglycine

The quantification of N-isobutyrylglycine in urine is a key diagnostic tool. The following table summarizes the typical ranges observed in healthy individuals and in patients with associated metabolic disorders. It is important to note that the degree of elevation can vary significantly among affected individuals.

| Condition | Urinary N-Isobutyrylglycine Level (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | 0 - 3 | [7] |

| Isobutyryl-CoA Dehydrogenase Deficiency (IBDHD) | Slightly to moderately elevated (can be within normal range in some cases) | [8] |

| Ethylmalonic Encephalopathy (EE) | Markedly increased | [4][5] |

| Propionic Acidemia (PA) | May be elevated | [2][6] |

Experimental Protocols for Quantification

The accurate quantification of N-isobutyrylglycine in urine is typically performed using mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Workflow for Urinary Acylglycine Analysis

The general workflow for the analysis of N-isobutyrylglycine and other acylglycines in urine involves several key steps from sample collection to data analysis.

Detailed Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of acylglycines without the need for derivatization.

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate.

-

To 50 µL of urine supernatant, add 50 µL of an internal standard solution (containing isotopically labeled acylglycines, including D3-isobutyrylglycine).

-

Vortex to mix.

-

Dilute the mixture with 900 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each acylglycine and its corresponding internal standard.

Quantification: The concentration of N-isobutyrylglycine is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve prepared with known concentrations of N-isobutyrylglycine. Results are typically normalized to the urinary creatinine (B1669602) concentration.

Detailed Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of organic acids, including N-isobutyrylglycine, but requires derivatization to increase the volatility of the analytes.

Sample Preparation and Derivatization:

-

To 1 mL of urine, add an internal standard (e.g., a non-endogenous organic acid like 3,3-dimethylglutaric acid).

-

Acidify the urine to pH 1-2 with hydrochloric acid.

-

Extract the organic acids with two portions of 3 mL of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Derivatize the dried residue by adding 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection: Full scan mode (m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.

Quantification: The concentration of the derivatized N-isobutyrylglycine is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. Results are normalized to urinary creatinine.

Conclusion and Future Perspectives

N-isobutyrylglycine is a pivotal biomarker in the field of inborn errors of metabolism. Its accurate and precise quantification is essential for the diagnosis and management of IBDHD and for the differential diagnosis of other organic acidurias. The methodologies outlined in this guide provide a robust framework for the analysis of this important metabolite.

Future research should focus on establishing more refined quantitative ranges for N-isobutyrylglycine in different disease states to improve diagnostic accuracy. Furthermore, the exploration of N-isobutyrylglycine's role in the broader context of metabolic networks may uncover novel therapeutic targets for these challenging genetic disorders. The continued development of high-throughput and highly sensitive analytical methods will be instrumental in advancing our understanding of the biological significance of N-isobutyrylglycine and its clinical utility.

References

- 1. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. erndim.org [erndim.org]

- 3. Excretion of short-chain N-acylglycines in the urine of a patient with D-glyceric acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for comprehensive analysis of urinary acylglycines by using ultra-performance liquid chromatography quadrupole linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylmalonic encephalopathy: clinical and biochemical observations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propionic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Pathway of Isobutyrylglycine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of isobutyrylglycine, a key biomarker for certain inborn errors of metabolism. This document details the biosynthesis and degradation of isobutyrylglycine, the enzymes involved, and associated metabolic disorders. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways to serve as a valuable resource for research and drug development.

Introduction to Isobutyrylglycine

Isobutyrylglycine is an N-acylglycine, a conjugate of isobutyric acid and the amino acid glycine (B1666218). Under normal physiological conditions, it is present in trace amounts in biological fluids. However, elevated levels of isobutyrylglycine in urine and plasma are a hallmark of Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive inborn error of valine metabolism.[1] The accumulation of isobutyrylglycine and other metabolites is a direct consequence of the impaired catabolism of the amino acid valine.

The Metabolic Pathway of Isobutyrylglycine

The formation of isobutyrylglycine is intrinsically linked to the catabolic pathway of the branched-chain amino acid valine.

Valine Catabolism to Isobutyryl-CoA

The breakdown of valine occurs through a series of enzymatic reactions, primarily within the mitochondria:

-

Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase.

-

Oxidative Decarboxylation: α-ketoisovalerate is then oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

-

Dehydrogenation: Isobutyryl-CoA is subsequently dehydrogenated to methacrylyl-CoA by isobutyryl-CoA dehydrogenase (IBD). This is a critical step in the valine catabolic pathway.[2]

Formation of Isobutyrylglycine

In the event of a deficiency or dysfunction of isobutyryl-CoA dehydrogenase (IBD), isobutyryl-CoA accumulates within the mitochondria. This accumulation drives a detoxification pathway where isobutyryl-CoA is conjugated with glycine to form isobutyrylglycine.[1] This reaction is catalyzed by the enzyme Glycine N-acyltransferase .[1] The resulting isobutyrylglycine is then excreted in the urine.

Degradation of Isobutyrylglycine

Isobutyrylglycine is considered a terminal metabolite intended for excretion and does not have a significant metabolic degradation pathway in humans. Its clearance is primarily dependent on renal excretion.

Enzymology

Two key enzymes are central to the metabolic pathway of isobutyrylglycine: Isobutyryl-CoA Dehydrogenase and Glycine N-acyltransferase.

Isobutyryl-CoA Dehydrogenase (IBD)

-

Function: IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA, a key step in the catabolism of valine.

-

Gene: The enzyme is encoded by the ACAD8 gene.[1][3] Mutations in this gene lead to IBD deficiency.[1][3]

-

Cofactor: Flavin adenine (B156593) dinucleotide (FAD).

Glycine N-acyltransferase

-

Function: This enzyme catalyzes the conjugation of various acyl-CoA molecules, including the accumulated isobutyryl-CoA, with glycine to form N-acylglycines.[1]

-

Location: Primarily located in the liver and kidney mitochondria.

Quantitative Data

The following tables summarize key quantitative data related to the metabolic pathway of isobutyrylglycine.

Table 1: Concentrations of Isobutyrylglycine

| Analyte | Matrix | Condition | Concentration Range |

| Isobutyrylglycine | Urine | Normal/Optimal | 0 - 3 mmol/mol creatinine[1] |

| Isobutyrylglycine | Urine | IBD Deficiency | Significantly elevated[4][5] |

| C4-Carnitine (includes Isobutyrylcarnitine) | Plasma | IBD Deficiency | Increased[6][7] |

Table 2: Enzyme Kinetic Data

| Enzyme | Substrate(s) | Km | Vmax/kcat | Source |

| Glycine N-acyltransferase (human liver) | Isobutyryl-CoA | 0.3 - 5.6 mmol/L | Not specified | [8] |

| Glycine N-acyltransferase (human liver) | Glycine | 0.5 - 2.9 mol/L | Not specified | [8] |

| Isobutyryl-CoA Dehydrogenase (recombinant human) | Isobutyryl-CoA | 2.6 µmol/L | kcat = 2.0 s⁻¹ | [9] |

Experimental Protocols

This section provides detailed methodologies for the analysis of isobutyrylglycine and the assessment of related enzyme activities.

Quantification of Isobutyrylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the analysis of organic acids, including isobutyrylglycine.

1. Sample Preparation (Urine):

- To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled acylglycine).

- Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) under acidic conditions.

- Evaporate the organic phase to dryness under a stream of nitrogen.

- Derivatize the dried residue to increase volatility. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

- Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a non-polar or medium-polarity column).

- Injection: Inject the derivatized sample in split or splitless mode.

- Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 280°C.

- Mass Spectrometer: Operate in electron ionization (EI) mode. Data can be acquired in full scan mode to identify compounds based on their mass spectra or in selected ion monitoring (SIM) mode for targeted quantification of isobutyrylglycine and the internal standard.

3. Data Analysis:

- Identify the isobutyrylglycine peak based on its retention time and mass spectrum.

- Quantify the concentration by comparing the peak area of isobutyrylglycine to that of the internal standard.

- Normalize the result to the urinary creatinine (B1669602) concentration.

Quantification of Isobutyrylglycine in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines in complex biological matrices like plasma.

1. Sample Preparation (Plasma):

- To a small volume of plasma (e.g., 50 µL), add an internal standard (e.g., stable isotope-labeled isobutyrylglycine).

- Precipitate proteins by adding a solvent like acetonitrile.

- Centrifuge to pellet the precipitated proteins.

- Transfer the supernatant and evaporate to dryness.

- Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

- Liquid Chromatograph: Use a reverse-phase C18 column for separation.

- Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid, is typically used.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is commonly used.

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for isobutyrylglycine and its internal standard for high selectivity and sensitivity.

3. Data Analysis:

- Integrate the peak areas for the MRM transitions of isobutyrylglycine and the internal standard.

- Calculate the concentration of isobutyrylglycine based on the peak area ratio and a calibration curve.

Isobutyryl-CoA Dehydrogenase (IBD) Enzyme Assay

This assay measures the activity of IBD in cell or tissue homogenates.

1. Sample Preparation:

- Homogenize patient-derived cells (e.g., fibroblasts or lymphocytes) or tissue samples in a suitable buffer.

- Determine the protein concentration of the homogenate.

2. Assay Reaction:

- The assay mixture typically contains a buffer (e.g., potassium phosphate), a detergent to permeabilize mitochondria, an electron acceptor (e.g., a ferrocenium (B1229745) compound or an artificial electron acceptor that changes absorbance upon reduction), and the substrate, isobutyryl-CoA.

- Start the reaction by adding the cell/tissue homogenate.

- Monitor the reduction of the electron acceptor spectrophotometrically over time. The rate of change in absorbance is proportional to the IBD activity.

3. Data Analysis:

- Calculate the enzyme activity, typically expressed as nmol of substrate converted per minute per milligram of protein.

Glycine N-acyltransferase Enzyme Assay

This assay measures the formation of isobutyrylglycine from isobutyryl-CoA and glycine.

1. Sample Preparation:

- Prepare a mitochondrial fraction from liver or kidney tissue, or use a cell lysate.

- Determine the protein concentration.

2. Assay Reaction:

- The reaction mixture includes a buffer, isobutyryl-CoA, and radiolabeled [¹⁴C]glycine.

- Initiate the reaction by adding the enzyme preparation.

- Incubate at 37°C for a defined period.

- Stop the reaction, for example, by adding acid.

3. Product Separation and Detection:

- Separate the radiolabeled isobutyrylglycine product from the unreacted [¹⁴C]glycine. This can be achieved by methods like high-performance liquid chromatography (HPLC) with a radioactivity detector or by solvent extraction followed by scintillation counting.

4. Data Analysis:

- Calculate the amount of product formed based on the radioactivity measured and express the enzyme activity in appropriate units (e.g., nmol/min/mg protein).

Visualizing the Metabolic Pathway

The following diagrams illustrate the key metabolic pathways discussed in this guide.

Caption: Metabolic pathway of isobutyrylglycine formation from valine.

References

- 1. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Gold Standard: A Technical Guide to the Core Advantages of Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, the pursuit of precision, accuracy, and reliability is paramount. This is especially true in regulated environments such as pharmaceutical and clinical research, where quantitative data forms the bedrock of critical decisions. This in-depth technical guide explores the fundamental advantages of employing deuterated standards in quantitative analysis, particularly in conjunction with mass spectrometry. By delving into the core principles, presenting comparative data, and providing detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to enhance the robustness and quality of their analytical data.

The Core Principle: Isotope Dilution Mass Spectrometry

The unparalleled utility of deuterated standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by its heavier, non-radioactive isotope, deuterium.[1] This subtle increase in mass allows the mass spectrometer to differentiate between the endogenous analyte and the spiked internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[2]

By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect surrogate for the analyte.[1] Any loss of the analyte during extraction, sample handling, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, enabling highly accurate and precise quantification.[2]

Key Advantages of Deuterated Standards

The use of deuterated internal standards is widely regarded as the gold standard in quantitative bioanalysis for several compelling reasons:[3]

-

Mitigation of Matrix Effects : Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[4] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, effectively normalizing the analytical response and improving data accuracy.[2][4]

-

Correction for Sample Preparation Variability : Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[5] A deuterated standard, when added at the outset, experiences the same physical and chemical losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains unaffected.

-

Improved Accuracy and Precision : The ability to correct for both matrix effects and procedural inconsistencies leads to a significant improvement in the accuracy and precision of quantitative results compared to using other types of internal standards, such as structural analogs.[6]

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation, strengthening the reliability of data submitted for regulatory approval.[2]

Quantitative Data Presentation

The superiority of deuterated internal standards is evident in the improved quality of analytical data. The following tables summarize quantitative data from various applications, highlighting the enhanced precision and accuracy achieved with their use.

Table 1: Comparison of Internal Standards for Testosterone (B1683101) Analysis by LC-MS/MS

| Internal Standard | Comparison with D2 Standard (Passing-Bablok Regression) | Key Finding | Reference |

| Testosterone-D5 | testosterone (D5) nmol/L = 0.86 × testosterone (D2) + 0.04 | Lower results were obtained when using D5 testosterone compared to D2 testosterone. | [7][8] |

| Testosterone-C13 | testosterone (C13) nmol/L = 0.90 × testosterone (D2) + 0.02 | The C13 internal standard also gave lower results but was closer to the D2 target than the D5 standard. | [7][8] |

Table 2: Method Validation for Immunosuppressant Quantification using Deuterated Standards

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |

| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |

| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |

| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |

| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |

| Mycophenolic acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 | [9] |

Table 3: Impact of Deuterated Internal Standards on Pesticide Analysis in Cannabis Matrices

| Analyte | Matrix | Accuracy without IS (%) | Accuracy with Deuterated IS (%) | RSD without IS (%) | RSD with Deuterated IS (%) | Reference |

| Dimethoate | Multiple | > 60% difference | within 25% | > 50% | < 20% | [10] |

| Carbofuran | Multiple | > 60% difference | within 25% | > 50% | < 20% | [10] |

| Imidacloprid | Multiple | - | - | > 50% | - | [10] |

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. The following sections provide methodologies for common sample preparation techniques and LC-MS/MS analysis where deuterated standards are integral.

Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.[11]

Materials:

-

Plasma sample

-

Deuterated internal standard working solution

-

Acetonitrile (B52724) (ACN), ice-cold

Procedure:

-

Thaw plasma samples at room temperature.

-

Vortex the thawed plasma to ensure homogeneity.

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the deuterated internal standard working solution.

-

Add 250 µL of ice-cold acetonitrile to the mixture.

-